molecular formula CH6ClN3O4 B181094 Guanidine monoperchlorate CAS No. 10308-84-6

Guanidine monoperchlorate

Cat. No. B181094
CAS RN: 10308-84-6
M. Wt: 159.53 g/mol
InChI Key: KBJCHZXIAAWHMB-UHFFFAOYSA-N
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Description

Guanidine is a strong organic base used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . It exists primarily as guanidium ions at physiological pH .


Synthesis Analysis

Guanidines have been synthesized via transition metal catalysis . Three aspects are included: transition-metal-catalyzed guanidine synthesis based on classical methods; catalytic guanylation reaction of amines with carbodiimides; and tandem catalytic guanylation/cyclization reactions .


Molecular Structure Analysis

From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . The guanidine molecule gives an insight into the chemical properties of guanidine derivatives, featuring both nucleophilic and electrophilic characters .


Chemical Reactions Analysis

Guanidine has been used as a strong CO2 adsorbent . The potential of catalytic guanidine or guanidinate metal complexes to catalyse unique chemical transformations is immensely promising .


Physical And Chemical Properties Analysis

Guanidine is a colourless solid that dissolves in polar solvents . It is a strong base that is used in the production of plastics and explosives .

Safety And Hazards

Guanidine can be harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation. It is also harmful to aquatic life .

Future Directions

Guanidine and its derivatives play a crucial role in the metabolism of living organisms . Owing to their unique properties and simple synthesis, the guanidine derivatives are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners . Furthermore, the guanidine derivatives serve as a basis for the creation of modern smart materials .

properties

IUPAC Name

guanidine;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.ClHO4/c2-1(3)4;2-1(3,4)5/h(H5,2,3,4);(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJCHZXIAAWHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514702
Record name Perchloric acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidine monoperchlorate

CAS RN

10308-84-6
Record name Perchloric acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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